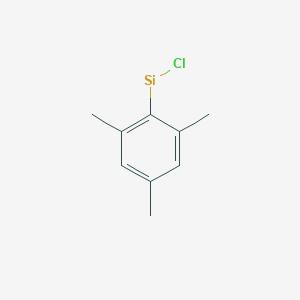
Mesitylchlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesitylchlorosilane is an organosilicon compound with the chemical formula (CH₃)₃C₆H₂SiCl. It is a derivative of mesitylene (1,3,5-trimethylbenzene) where one of the hydrogen atoms on the benzene ring is replaced by a chlorosilane group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Mesitylchlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of mesitylene with silicon tetrachloride in the presence of a catalyst. The reaction conditions typically require elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the direct process, which includes the reaction of chloromethane with elemental silicon in the presence of a copper catalyst at high temperatures .
Análisis De Reacciones Químicas
Mesitylchlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: When this compound reacts with water, it forms mesitylsilanol and hydrochloric acid. This reaction is highly exothermic and requires careful control of reaction conditions.
Alcoholysis: Reaction with alcohols leads to the formation of alkoxysilanes and hydrochloric acid. For example, methanol converts this compound to mesityltrimethoxysilane.
Reduction: Reduction with alkali metals can form highly crosslinked materials, such as poly(mesitylsilyne).
Common reagents used in these reactions include water, alcohols (e.g., methanol), and alkali metals (e.g., sodium). The major products formed from these reactions are mesitylsilanol, mesityltrimethoxysilane, and poly(mesitylsilyne) .
Aplicaciones Científicas De Investigación
Mesitylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: this compound derivatives are used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of silicon-based drugs and drug delivery systems.
Industry: this compound is used in the production of silicone polymers, which have applications in sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which mesitylchlorosilane exerts its effects involves the reactivity of the silicon-chlorine bond. This bond is highly reactive and can undergo various chemical transformations, such as hydrolysis and alcoholysis. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the synthesis of silicone polymers, the silicon-chlorine bond reacts with water or alcohols to form siloxane linkages, which are the backbone of silicone materials.
Comparación Con Compuestos Similares
Mesitylchlorosilane can be compared with other chlorosilanes, such as methyltrichlorosilane and dimethyldichlorosilane. While all these compounds contain silicon-chlorine bonds, this compound is unique due to the presence of the mesityl group, which provides steric hindrance and affects the reactivity of the compound. Similar compounds include:
Methyltrichlorosilane (CH₃SiCl₃): Used as a precursor for cross-linked siloxane polymers.
Dimethyldichlorosilane ((CH₃)₂SiCl₂): Used in the production of linear siloxane polymers.
Trimethylsilyl chloride ((CH₃)₃SiCl): Used to end backbone chains in silicone synthesis
These comparisons highlight the unique properties and applications of this compound in various fields.
Propiedades
Fórmula molecular |
C9H11ClSi |
|---|---|
Peso molecular |
182.72 g/mol |
InChI |
InChI=1S/C9H11ClSi/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3 |
Clave InChI |
DLFPCRHAKYNUIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si]Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)
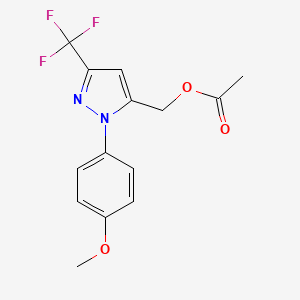
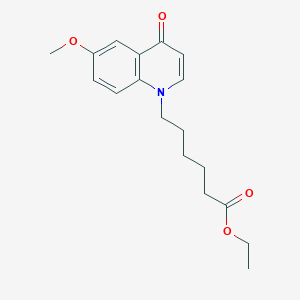
amino}acetic acid](/img/structure/B12575828.png)
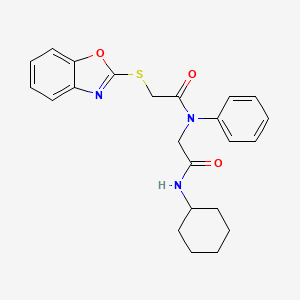
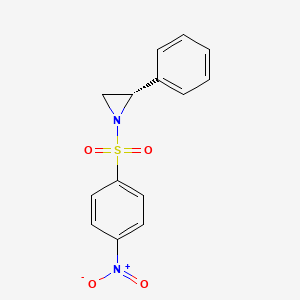
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
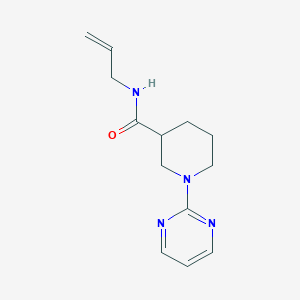
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
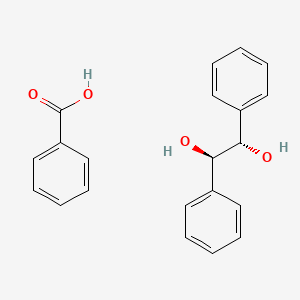
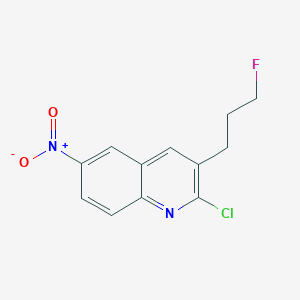
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)
